3-Benzoyl-5-phenylisoxazole
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Overview
Description
3-Benzoyl-5-phenylisoxazole is a heterocyclic compound that features a five-membered isoxazole ring with benzoyl and phenyl substituents at the 3 and 5 positions, respectively. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-5-phenylisoxazole typically involves the reaction of aldehydes with primary nitro compounds. One common method is the condensation of benzaldehyde with nitroethane, followed by cyclization to form the isoxazole ring . Another approach involves the reaction of terminal alkynes with n-butyllithium, followed by treatment with molecular iodine and hydroxylamine .
Industrial Production Methods
Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be more eco-friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-5-phenylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where substituents on the isoxazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .
Scientific Research Applications
3-Benzoyl-5-phenylisoxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Benzoyl-5-phenylisoxazole involves its interaction with specific molecular targets and pathways. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects on neurological functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Benzoyl-5-phenylisoxazole include other isoxazole derivatives such as:
- 3-Benzoyl-5-methylisoxazole
- 3-Benzoyl-5-ethylisoxazole
- 3-Benzoyl-5-phenyl-1,2,4-oxadiazole
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical reactivity.
Properties
CAS No. |
3672-49-9 |
---|---|
Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
phenyl-(5-phenyl-1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C16H11NO2/c18-16(13-9-5-2-6-10-13)14-11-15(19-17-14)12-7-3-1-4-8-12/h1-11H |
InChI Key |
MMPBSJHQGDKTRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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